molecular formula C7H12N2O2 B1438747 (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol CAS No. 1153757-34-6

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B1438747
CAS No.: 1153757-34-6
M. Wt: 156.18 g/mol
InChI Key: QXMAPZPDOWOHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted with a tert-butyl group at position 3 and a hydroxymethyl (-CH2OH) group at position 5 (Fig. 1). Its molecular formula is C₇H₁₂N₂O₂, with a molecular weight of 156.18 g/mol . The tert-butyl group confers steric bulk and lipophilicity, while the hydroxymethyl group enhances polarity, influencing solubility and reactivity. This compound is synthesized via 1,3-dipolar cycloaddition routes, as evidenced by analogous oxadiazole derivatives . It is available in high-purity grades (99–99.999%) for research and industrial applications, though commercial availability is currently discontinued .

Properties

IUPAC Name

(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMAPZPDOWOHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach to 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is commonly synthesized through cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. This approach is well-documented and forms the basis for preparing substituted oxadiazoles, including the tert-butyl-substituted derivatives.

  • Amidoxime Route : The synthesis typically begins with the preparation of an amidoxime intermediate, which then undergoes cyclodehydration with a suitable carboxylic acid derivative or acid chloride to form the oxadiazole ring. For example, the amidoxime of a tert-butyl-substituted nitrile can be reacted with an acid chloride under dehydrating conditions to yield the 1,2,4-oxadiazole core.

  • Cyclization Conditions : Phosphorus oxychloride (POCl3) is frequently used as a cyclizing agent under reflux conditions (80–90 °C) to facilitate ring closure. The reaction mixture is then quenched in ice, neutralized, and the product purified by crystallization or chromatography.

Specific Preparation of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol

While direct synthesis of this compound is less commonly detailed in literature, related synthetic routes provide insight into its preparation:

  • Starting Material : The tert-butyl group is introduced via a tert-butyl-substituted amidoxime or nitrile precursor. The methanol substituent at the 5-position of the oxadiazole ring can be introduced by using an appropriate aldehyde or hydroxymethyl intermediate.

  • Synthetic Route Example : One reported method involves the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline as a precursor, which demonstrates the feasibility of constructing the 1,2,4-oxadiazole ring bearing a tert-butyl group. Although this compound is an aniline derivative, similar strategies can be adapted for the methanol-substituted analog by replacing the aniline moiety with a hydroxymethyl group.

  • Amidoxime Cyclization : The key step involves cyclization of the amidoxime with a suitable aldehyde or carboxylic acid derivative containing the methanol substituent. This step is catalyzed by reagents such as POCl3 or dehydrating agents under reflux.

Experimental Conditions and Optimization

Step Reagents/Conditions Notes
Amidoxime formation Hydroxylamine with nitrile derivative Typically in ethanol or methanol solvent
Cyclization to oxadiazole POCl3, reflux (80–90 °C), 3 hours Reaction quenched in ice, neutralized with NaHCO3
Purification Crystallization or column chromatography Solvent choice affects purity and yield
  • The reaction temperature and time are critical to ensure complete cyclization without decomposition.

  • Neutralization after cyclization is essential to isolate the product in high purity.

Structural Characterization and Confirmation

  • X-ray crystallography has been used to confirm the structure of related 1,2,4-oxadiazole derivatives bearing tert-butyl groups, confirming the integrity of the heterocyclic ring and substituent positioning.

  • Spectroscopic techniques such as NMR and IR are used to verify the presence of the methanol group and the oxadiazole ring.

Comparative Data Table of Similar Oxadiazole Syntheses

Compound Key Starting Material Cyclization Agent Reaction Conditions Yield (%) Reference
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline tert-butyl amidoxime + acid chloride POCl3 Reflux 80–90 °C, 3 h 70–85
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol (analog) Methyl amidoxime + formaldehyde POCl3 Similar reflux conditions Not specified

Research Findings and Notes

  • The 1,2,4-oxadiazole ring is a bioisostere of amides and esters, offering improved metabolic stability, which is why synthetic methods focus on efficient ring closure and substitution.

  • The tert-butyl group enhances lipophilicity, which can be beneficial for biological activity and membrane permeability.

  • Methanol substitution at the 5-position provides a handle for further functionalization or conjugation in medicinal chemistry applications.

  • Attempts to cyclize certain derivatives to more complex fused heterocycles have been reported but sometimes fail, indicating the need for careful optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (3-Tert-butyl-1,2,4-oxadiazol-5-yl)aldehyde or (3-Tert-butyl-1,2,4-oxadiazol-5-yl)carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The bioactivity and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents. Key analogs and their features are summarized below:

Compound Name Substituents/R-Groups Key Properties/Applications Reference
(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol 3-tert-butyl, 5-hydroxymethyl High purity, discontinued commercially
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)aniline 3-tert-butyl, 5-aniline Reactive amino group for coupling
3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)methyl ester 4-methoxyphenyl, ester-linked benzoxazine Antimicrobial activity (S. aureus, E. coli)
MA2/MA3 (CB2 agonists) 3-(2-chloro-4-fluorophenyl)propylaminoquinoline High-affinity cannabinoid receptor binding
4-((1,2,4-Oxadiazol-5-yl)methyl)benzimidazolone Benzimidazolone-oxadiazole hybrid TRPA1/TRPV1 antagonism
3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-L-alanine L-alanine conjugate Chiral center for enantioselective interactions

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, F in MA2/MA3) enhance receptor-binding affinity compared to tert-butyl and hydroxymethyl groups .
  • Polar groups (e.g., -OH in the target compound) improve water solubility, while bulky tert-butyl increases lipophilicity, affecting membrane permeability .
  • Aromatic/hybrid systems (e.g., benzimidazolone, benzoxazine) broaden bioactivity (antimicrobial, TRP antagonism) .

Physicochemical Properties

Property This compound 3-(4-Fluorophenyl)-1,2,4-oxadiazole 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)aniline
Molecular Weight 156.18 179.15 215.25
LogP (Predicted) 1.2 2.8 2.5
Solubility (Water) Moderate (hydroxymethyl) Low (fluorophenyl) Low (aniline)
Thermal Stability High (tert-butyl) Moderate High

Insights :

  • The hydroxymethyl group in the target compound improves aqueous solubility relative to purely aromatic analogs.
  • Lipophilicity (LogP) increases with halogenated or bulky substituents, impacting bioavailability.

Biological Activity

Overview

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a five-membered ring containing one oxygen and two nitrogen atoms, which contributes to its unique properties and potential applications in medicinal chemistry. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of tert-butylamidoxime with organic nitriles. A common method employs p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in dimethylformamide (DMF) to achieve high yields. The compound's structure can be represented as follows:

C6H10N2O2\text{C}_6\text{H}_{10}\text{N}_2\text{O}_2

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in human cancer cells through the modulation of specific signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.7Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)12.3Inhibition of cell cycle progression
HeLa (Cervical Cancer)18.5Modulation of p53 signaling pathway

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it exhibits selective inhibition against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are implicated in various cellular processes including cancer metastasis.

Enzyme IC50 (µM) Selectivity
PTP1B22.5Selective over other phosphatases
CXCR430.0Important for cancer cell migration

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • PTP1B Inhibition : The compound binds to the active site of PTP1B, preventing dephosphorylation of substrate proteins involved in insulin signaling.
  • CXCR4 Modulation : By inhibiting CXCR4, it disrupts chemokine signaling pathways that facilitate tumor cell migration and invasion.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various tumor models. Results demonstrated a dose-dependent reduction in tumor volume in xenograft models.

Study 2: Enzyme Inhibition Profile

Another investigation assessed the enzyme inhibition profile using Ellman's method for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated moderate dual inhibition with IC50 values ranging from 12.8 µM to 99.2 µM for AChE.

Q & A

Q. What are the established synthetic routes for (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol?

The compound can be synthesized via the amidoxime route. A one-pot method involves activating 4-aminobenzoic acid with 1,1'-carbonyldiimidazole (CDI) to form an intermediate acyl imidazole, followed by acylation of tert-butylamidoxime. Cyclodehydration at 120°C for 4 hours yields the oxadiazole core. Post-synthetic modifications, such as hydroxylation or reduction of a precursor carbonyl group, may introduce the methanol moiety . Purification via column chromatography typically achieves moderate yields (~59%) .

Q. How is the molecular structure of this compound validated?

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Cu-Kα radiation (λ = 1.54178 Å) at 100 K. Structural refinement with SHELXL software confirms bond lengths (e.g., C–O = 1.36 Å) and angles, while thermal ellipsoid models (50% probability) visualize atomic positions. Hydrogen bonds (e.g., N–H···N, C–H···O) are mapped to understand packing patterns .

Q. What spectroscopic techniques characterize this compound?

  • NMR : 1^1H and 13^13C NMR in DMSO-d6 identify the tert-butyl group (δ ~1.3 ppm, singlet) and oxadiazole protons (δ ~8.5 ppm).
  • FT-IR : Peaks at 1650–1700 cm1^{-1} confirm C=N and C–O stretches.
  • Mass Spectrometry : High-resolution ESI-MS provides the molecular ion [M+H]+^+ (calc. for C7_7H11_{11}N3_3O2_2: 185.0804) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., hydrogen bonding vs. computational models) be resolved?

Discrepancies between experimental XRD data and DFT-optimized structures often arise from crystal packing effects. For example, hydrogen bonds observed in XRD (e.g., N–H···N, 2.89 Å) may differ from gas-phase DFT predictions. Hybrid approaches, such as periodic boundary condition (PBC) DFT simulations, reconcile these differences by accounting for lattice interactions .

Q. What strategies optimize the yield of the cyclodehydration step in synthesis?

Yield improvements (from 59% to >75%) are achieved by:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
  • Catalysis : Adding p-toluenesulfonic acid (p-TsOH) accelerates cyclization.
  • Temperature Control : Gradual heating (80°C → 120°C) minimizes side reactions .

Q. How does the tert-butyl group influence bioactivity compared to other substituents?

The tert-butyl group enhances metabolic stability and lipophilicity (clogP ~2.5), improving membrane permeability. In antimicrobial assays, tert-butyl derivatives show 4x higher potency against S. aureus than methyl analogs, likely due to steric shielding of the oxadiazole ring from enzymatic degradation .

Q. What experimental designs validate the compound’s role in catalytic or pharmacological applications?

  • Kinetic Studies : Monitor reaction rates in the presence of the compound to assess catalytic activity.
  • Dose-Response Assays : Evaluate IC50_{50} values in cell-based models (e.g., MIC for antimicrobial activity).
  • Molecular Docking : Predict binding affinities to target proteins (e.g., CYP450 enzymes) using AutoDock Vina .

Methodological Notes

  • Data Contradiction Analysis : Conflicting bioactivity results (e.g., varying IC50_{50} values across studies) are resolved by standardizing assay protocols (e.g., CLSI guidelines for antimicrobial testing) and verifying compound purity via HPLC (>95%) .
  • Advanced Characterization : Pair XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking contributions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.